molecular formula C8H16ClNO4S B6231060 tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate CAS No. 2387002-48-2

tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate

Cat. No.: B6231060
CAS No.: 2387002-48-2
M. Wt: 257.7
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Description

tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate: is an organic compound with the chemical formula C8H16ClNO4S . It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate typically involves organic synthesis methods. One common route is the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

  • tert-butyl N-[2-(chlorosulfonyl)ethyl]carbamate
  • tert-butyl N-[2-(chlorosulfonyl)butyl]carbamate
  • tert-butyl N-[2-(chlorosulfonyl)phenyl]carbamate

Uniqueness: tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate is unique due to its specific reactivity and the stability of the tert-butyl group. This stability allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .

Properties

CAS No.

2387002-48-2

Molecular Formula

C8H16ClNO4S

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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